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molecular formula C9H8F2O3 B8388998 3-Fluoro-4-fluoromethoxy-benzoic acid methyl ester

3-Fluoro-4-fluoromethoxy-benzoic acid methyl ester

Cat. No. B8388998
M. Wt: 202.15 g/mol
InChI Key: YUOCMDOWNJXGQH-UHFFFAOYSA-N
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Patent
US06265426B1

Procedure details

A solution of 4-carboxymethoxy-3-fluoro-benzoic acid methyl ester (2.73 g, 11.9 mmol) in CH2Cl2 was treated with xenon difluoride (2.23 g 13.1 mmol, 1.1 eq.) at r.t. for 16 hrs. in a teflon reactor vessel. After addition of satd. NaHCO3 solution the organic phase was dried over Na2SO4 and evaporated. The residue was chromatographed over 100 g SiO2 (Merck 230-400 mesh) with EtOAc/nHexane 1:4 affording the title compound (1.24 g, 51% yield) as a white solid. MS: m/e=202 (M+).
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
SiO2
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11]C(O)=O)=[C:6]([F:15])[CH:5]=1.[Xe](F)[F:18].CCOC(C)=O>C(Cl)Cl>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][F:18])=[C:6]([F:15])[CH:5]=1

Inputs

Step One
Name
Quantity
2.73 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)OCC(=O)O)F)=O
Name
Quantity
2.23 g
Type
reactant
Smiles
[Xe](F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
SiO2
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition of satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3 solution the organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)OCF)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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